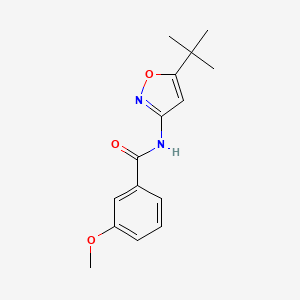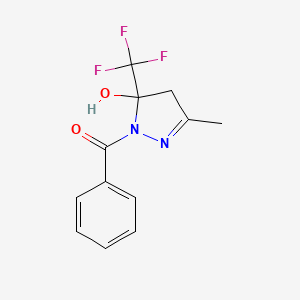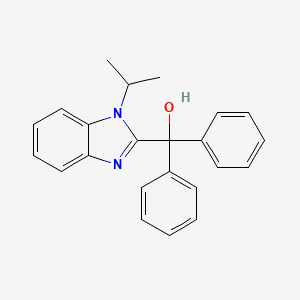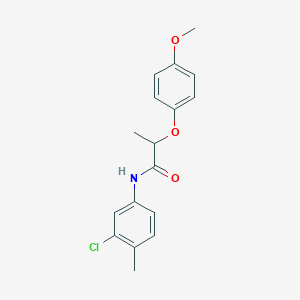![molecular formula C30H31NO2 B4989314 N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine](/img/structure/B4989314.png)
N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine, also known as F152, is a novel compound that has gained significant attention in the scientific community. It belongs to the class of phenethylamines and has been studied for its various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its anti-depressant and anti-anxiety effects. N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory effects. N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine in lab experiments is its potency and selectivity. N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has been shown to have a high affinity for certain receptors, which may make it a useful tool for studying the function of these receptors. However, one limitation of using N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to determine the safety and efficacy of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine in human clinical trials. Another area of interest is the development of more potent and selective analogs of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine. These analogs may have improved pharmacological properties and may be useful in the development of new drugs. Finally, further studies are needed to fully understand the mechanism of action of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine and its effects on various neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine involves a multi-step process that starts with the reaction of 3-methoxy-4-(benzyloxy)benzaldehyde with benzylamine. This reaction yields N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]amine, which is then reacted with phenylacetaldehyde to produce N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine. The yield of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine is reported to be around 60%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has been studied for its various scientific research applications, including its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-depressant properties. N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-benzyl-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO2/c1-32-30-21-28(17-18-29(30)33-24-27-15-9-4-10-16-27)23-31(22-26-13-7-3-8-14-26)20-19-25-11-5-2-6-12-25/h2-18,21H,19-20,22-24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZUSUXKNZIZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(CCC2=CC=CC=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)




![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)

![2-hydroxy-2-(3-nitrophenyl)-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4989287.png)
![ethyl 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4989305.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)
![ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4989308.png)

![1-(3,4-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B4989317.png)